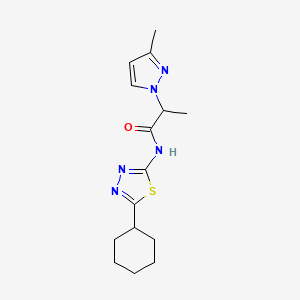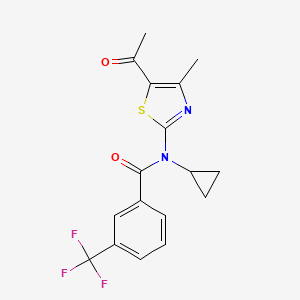![molecular formula C10H12F4N4O3S B10957302 3,5-bis(difluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10957302.png)
3,5-bis(difluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(difluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol is a synthetic organic compound characterized by its unique chemical structure, which includes difluoromethyl groups and a sulfonyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(difluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Difluoromethyl Groups: The difluoromethyl groups can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as bromodifluoromethane.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Final Cyclization and Functionalization: The final step involves cyclization and functionalization to yield the target compound, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluoromethyl groups or the sulfonyl group, potentially yielding different functionalized pyrazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the difluoromethyl and sulfonyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl groups are particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
Medicinally, the compound is investigated for its potential as a drug candidate. Its structural features make it a promising candidate for targeting specific enzymes or receptors, potentially leading to the development of new therapeutics.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 3,5-bis(difluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The difluoromethyl groups can enhance binding affinity and selectivity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol
- 3,5-bis(chloromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol
Uniqueness
Compared to similar compounds, 3,5-bis(difluoromethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol is unique due to the presence of difluoromethyl groups, which can significantly alter its chemical reactivity and biological activity. These groups can enhance metabolic stability and improve pharmacokinetic properties, making the compound a valuable candidate for further research and development.
Properties
Molecular Formula |
C10H12F4N4O3S |
|---|---|
Molecular Weight |
344.29 g/mol |
IUPAC Name |
3,5-bis(difluoromethyl)-2-(1,5-dimethylpyrazol-4-yl)sulfonyl-4H-pyrazol-3-ol |
InChI |
InChI=1S/C10H12F4N4O3S/c1-5-7(4-15-17(5)2)22(20,21)18-10(19,9(13)14)3-6(16-18)8(11)12/h4,8-9,19H,3H2,1-2H3 |
InChI Key |
NUGCVWLNZRNQFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2C(CC(=N2)C(F)F)(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-methylcyclohexylidene)-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10957235.png)
![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10957240.png)
![N-(4-bromo-2-methylphenyl)-2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10957252.png)

![Ethyl 2-(cyclopropyl{[4-(trifluoromethyl)phenyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10957257.png)
![3,3'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanediyl]bis(1H-indole)](/img/structure/B10957266.png)
![4-[(4-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide](/img/structure/B10957275.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957279.png)

![13-(difluoromethyl)-4-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10957286.png)
![4-[4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10957287.png)
![N-[4-({2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}carbonyl)phenyl]-4-nitrobenzamide](/img/structure/B10957289.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-(naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957290.png)
![ethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10957293.png)
